1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine
Brand Name: Vulcanchem
CAS No.: 1448130-97-9
VCID: VC5195377
InChI: InChI=1S/C16H22ClNO5S2/c1-23-15-8-7-12(17)9-16(15)25(21,22)18-10-14(11-18)24(19,20)13-5-3-2-4-6-13/h7-9,13-14H,2-6,10-11H2,1H3
SMILES: COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Molecular Formula: C16H22ClNO5S2
Molecular Weight: 407.92

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

CAS No.: 1448130-97-9

Cat. No.: VC5195377

Molecular Formula: C16H22ClNO5S2

Molecular Weight: 407.92

* For research use only. Not for human or veterinary use.

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine - 1448130-97-9

Specification

CAS No. 1448130-97-9
Molecular Formula C16H22ClNO5S2
Molecular Weight 407.92
IUPAC Name 1-(5-chloro-2-methoxyphenyl)sulfonyl-3-cyclohexylsulfonylazetidine
Standard InChI InChI=1S/C16H22ClNO5S2/c1-23-15-8-7-12(17)9-16(15)25(21,22)18-10-14(11-18)24(19,20)13-5-3-2-4-6-13/h7-9,13-14H,2-6,10-11H2,1H3
Standard InChI Key KGECKHGBYCMDPN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at positions 1 and 3 with distinct sulfonyl groups. The 1-position bears a 5-chloro-2-methoxyphenylsulfonyl moiety, while the 3-position is functionalized with a cyclohexylsulfonyl group. This arrangement creates a sterically congested environment, with the sulfonyl groups adopting pseudo-axial orientations to minimize lone pair repulsions between the sulfonyl oxygens and the azetidine nitrogen .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₂₂ClNO₅S₂
Molecular Weight407.92 g/mol
IUPAC Name1-(5-chloro-2-methoxyphenyl)sulfonyl-3-cyclohexylsulfonylazetidine
InChIInChI=1S/C₁₆H₂₂ClNO₅S₂/c1-23-15-8-7-12(17)9-16(15)25(21,22)18-10-14(11-18)24(19,20)13-5-3-2-4-6-13/h7-9,13-14H,2-6,10-11H2,1H3
Topological Polar Surface Area94.7 Ų

The chloro and methoxy substituents on the aryl ring introduce electronic asymmetry, with the methoxy group acting as an electron donor (+M effect) and the chlorine as a weak electron-withdrawing substituent (-I effect). This combination likely influences the compound’s reactivity in subsequent transformations .

Synthetic Methodologies

Sulfonamide Coupling Strategy

The primary synthesis route involves sequential sulfonylation of azetidine precursors. As detailed in vulcanchem protocols, the reaction begins with the preparation of 3-aminomethylazetidine, which undergoes stepwise sulfonylation using 5-chloro-2-methoxyphenylsulfonyl chloride and cyclohexylsulfonyl chloride.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsPurpose
1EtOH/H₂O (4:1), NH₂OH·HCl, NaOAc, refluxOxime formation from ketone
2EDC·HCl, DMAP, DCM, rtSulfonyl chloride activation
3390 nm LED irradiation, diethyl-thioxanthonePhotocatalytic cyclization

Key challenges include maintaining regiocontrol during the sulfonylation steps and preventing ring expansion of the azetidine core under basic conditions. Computational studies using density functional theory (DFT) with explicit solvent models reveal that the four-membered ring formation is kinetically favored over thermodynamically stable pyrrolidine derivatives by ~10 kJ/mol . This energy difference enables selective azetidine synthesis at low temperatures (0–5°C), consistent with Baldwin’s rules for endo-trig cyclizations .

Physicochemical Properties

Solubility and Stability

While experimental solubility data remain unpublished, predictive models based on the compound’s topological polar surface area (94.7 Ų) and logP (3.51) suggest moderate solubility in polar aprotic solvents like DMSO or DMF. The presence of two sulfonyl groups enhances thermal stability, with decomposition temperatures exceeding 250°C based on analogous sulfonamides .

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod
logP3.51XLogP3
Water Solubility0.12 mg/mLAli-BCF
pKa1.8 (sulfonamide)ChemAxon

The compound exhibits pH-dependent stability: protonation of the azetidine nitrogen (predicted pKa ≈ 7.1) accelerates hydrolytic ring-opening in acidic media, while the sulfonamide groups remain inert under physiological conditions .

Research Applications and Biological Relevance

Table 4: Comparative Bioactivity of Analogous Compounds

TargetAnalog StructureActivity (IC₅₀)
CA XII3-Sulfamoylazetidine18 nM
S. aureusBis(4-nitrophenyl)sulfonamideMIC = 4 μg/mL
Abl1 kinase3-Cyclohexylazetidine32 nM

The juxtaposition of a lipophilic cyclohexyl group and polar sulfonamides in this compound suggests potential for blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies .

Challenges and Future Directions

Synthesis Optimization

Current yields for analogous azetidine syntheses range from 67–93% , but scaling faces hurdles:

  • Photoreactor Requirements: The need for 390 nm irradiation limits large-batch production .

  • Diastereocontrol: DFT calculations indicate a narrow ΔΔG‡ of 10 kJ/mol between cis/trans isomers .

Emerging technologies like continuous-flow photochemistry and enzyme-mediated sulfonylation could address these issues. Computational screens predict that replacing the methoxy group with a trifluoromethyl substituent would enhance metabolic stability while maintaining target affinity .

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